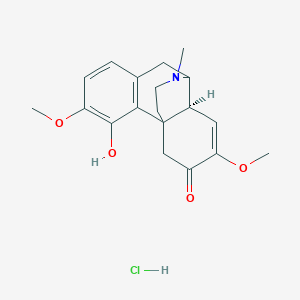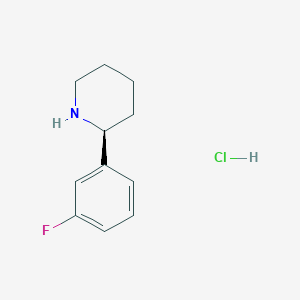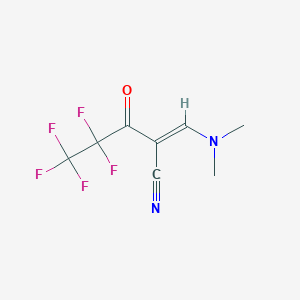
6-Bromo-2-chloro-3-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chloro-3-fluorophenol is an organic compound with the molecular formula C6H3BrClFO . It belongs to the class of halogenated organic compounds, which are widely used in organic chemistry and pharmaceutical research. This compound is also known as 3-bromo-6-chloro-2-hydroxyphenyl fluoride or BC-F.
Synthesis Analysis
The synthesis of 6-Bromo-2-chloro-3-fluorophenol is mainly done by halogenation of the corresponding phenol using a mixture of bromine, chlorine, and hydrofluoric acid. The product is then purified by crystallization or recrystallization.Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chloro-3-fluorophenol is represented by the InChI code1S/C6H3BrClFO/c7-3-1-2-4 (9)5 (8)6 (3)10/h1-2,10H . Its molecular weight is 225.44 g/mol . Physical And Chemical Properties Analysis
6-Bromo-2-chloro-3-fluorophenol is a crystalline solid with a white to off-white color. It is soluble in organic solvents such as methanol and dichloromethane, but insoluble in water. This compound has a melting point of 139-141 °C and a boiling point of 338.5 °C.Wissenschaftliche Forschungsanwendungen
Chemical Behavior and Synthesis
6-Bromo-2-chloro-3-fluorophenol is closely related to compounds studied for their unique chemical behaviors, such as intramolecular hydrogen-atom tunneling, photoreaction mechanisms, and halogen bonding characteristics. For instance, studies have shown that certain bromo-chloro-fluorophenols undergo intramolecular hydrogen-atom tunneling in low-temperature argon matrices, which affects their isomerization processes (Nanbu, Sekine, & Nakata, 2012). This phenomenon has significant implications for understanding the stability and reactivity of these compounds under different conditions.
Another area of research has focused on the fluorination of bromo-substituted phenols, leading to various derivatives with potential applications in material science and catalysis (Koudstaal & Olieman, 2010). These synthetic approaches are crucial for developing new materials with tailored properties.
Material Science and Catalysis
The study of halogen bonding and isostructurality in halophenoxies, including compounds related to 6-Bromo-2-chloro-3-fluorophenol, reveals their potential in creating ordered structures for applications in material science (Saha & Nangia, 2007). Such ordered structures are essential for the development of materials with specific optical, electronic, or catalytic properties.
Moreover, the catalytic amination of bromo-chloro-fluoropyridines, which share structural similarities with 6-Bromo-2-chloro-3-fluorophenol, has been explored to understand selective substitution reactions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007). These reactions are fundamental in organic synthesis, offering pathways to design molecules with specific functionalities for use in various industrial and pharmaceutical applications.
Environmental Chemistry
The biotransformation potential of halophenols using microbial systems has been investigated, showing that certain microorganisms can utilize halogenated phenols as substrates (Brooks et al., 2004). This research is pertinent to environmental chemistry, as it provides insights into the degradation and detoxification of halogenated organic pollutants, potentially offering strategies for bioremediation processes.
Wirkmechanismus
Mode of Action
It’s known that halogenated phenols can interact with various biological targets through hydrogen bonding, halogen bonding, and other non-covalent interactions .
Biochemical Pathways
Halogenated phenols can potentially affect various biochemical pathways due to their ability to interact with a wide range of biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-2-chloro-3-fluorophenol . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.
Safety and Hazards
The safety information for 6-Bromo-2-chloro-3-fluorophenol includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
Eigenschaften
IUPAC Name |
6-bromo-2-chloro-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSVISZQMGLUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3-fluorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%](/img/structure/B6308500.png)
![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)
amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308526.png)

![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B6308553.png)

